molecular formula C29H22Cl3NO4 B610344 PX-102 (trans-isomer) CAS No. 1268244-85-4

PX-102 (trans-isomer)

Cat. No. B610344
M. Wt: 554.85
InChI Key: XBUXXJUEBFDQHD-NHCUHLMSSA-N
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Description

PX-102, also known as PX20606 or (-)-PX20606 trans isomer, is a Farnesoid X receptor (FXR) agonist . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism . PX-102 has been shown to induce high-density lipoprotein-mediated transhepatic cholesterol efflux in mice and monkeys and prevent atherosclerosis in cholesteryl ester transfer protein transgenic low-density lipoprotein receptor (-/-) mice .


Molecular Structure Analysis

The molecular formula of PX-102 is C29H22Cl3NO4 . The exact mass is 553.06 g/mol and the molecular weight is 554.85 g/mol . The IUPAC name is 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid .


Physical And Chemical Properties Analysis

PX-102 is a solid substance with a light yellow to yellow color . It has a molecular weight of 554.85 g/mol and a formula of C29H22Cl3NO4 . The compound has a XLogP3-AA value of 7.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 72.6 Ų .

Scientific Research Applications

Photochromic Molecular Gyroscope

Commins and Garcia‐Garibay (2014) explored the photochemical isomerization and rotational dynamics of a crystalline molecular gyroscope containing an azobenzene bridge, similar to PX-102 trans-isomer. They found that rotation in crystals of the trans-2 isomer is significantly faster than that of the cis-2 isomer, demonstrating potential applications in molecular motion and nanotechnology (Commins & Garcia‐Garibay, 2014).

Isomerization in Catalysis

Rao, Kang, and Antonelli (2008) studied the isomerization of 1-hexene over sulfated mesoporous Ta oxides, observing a high conversion to trans/cis-2-hexene isomers. Their research suggests the significance of trans-isomers in catalytic processes, potentially relevant to PX-102 applications (Rao, Kang, & Antonelli, 2008).

Anticancer Drug Research

McGowan, Parsons, and Sadler (2005) researched the chemistry of trans-platinum(II) diamine anticancer compounds. They found notable differences in hydrolysis and intracellular activation between cis and trans isomers, which is relevant to understanding the behavior of PX-102 trans-isomers in medical applications (McGowan, Parsons, & Sadler, 2005).

Solid-State Isomerization in Pharmaceuticals

Wang, Lin, Chen, and Chuang (2001) examined the solid-state trans-cis isomerization of captopril using thermal Fourier transform infrared microspectroscopy. This research highlights the importance of isomerization in pharmaceutical stability and may provide insights into the stability and behavior of PX-102 (Wang, Lin, Chen, & Chuang, 2001).

Structural and Dynamic Implications in Biochemistry

Asciutto, Madura, Pochapsky, Ouyang, and Pochapsky (2009) provided evidence for a cis-trans isomerization of a peptide bond in cytochrome P450(cam), which is important for understanding the structural reorganization in biochemical processes. This research can be applied to study the interactions and transformations of PX-102 in biological systems (Asciutto et al., 2009).

Future Directions

PX-102 is under investigation in clinical trial NCT01998672 (Multiple Ascending Oral Dose Phase I Study With Px-102) . The outcomes of these studies will determine the future directions for this compound.

properties

IUPAC Name

4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXXJUEBFDQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PX-102 (trans-isomer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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